molecular formula C10H9ClN2O2 B2971622 N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide CAS No. 438030-67-2

N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide

Cat. No.: B2971622
CAS No.: 438030-67-2
M. Wt: 224.64
InChI Key: LVBZGBGZBJPXKO-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide is an organic compound characterized by the presence of a chloro and methoxy substituent on the phenyl ring, along with a cyanoacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide typically involves the reaction of 3-chloro-4-methoxyaniline with cyanoacetic acid or its derivatives under suitable conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, followed by acidification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyano group can also participate in hydrogen bonding and other interactions that stabilize the compound within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)acetamide
  • N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide
  • N-(3-chloro-4-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide

Uniqueness

N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide is unique due to the presence of both a cyano and an amide group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-15-9-3-2-7(6-8(9)11)13-10(14)4-5-12/h2-3,6H,4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBZGBGZBJPXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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